

P160 Peptide: A Technical Guide to its Interaction with Cell Surface Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
Compound Name:	P160 peptide					
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Abstract

The **P160** peptide, with the sequence VPWMEPAYQRFL, has been identified as a promising ligand for targeted delivery to specific cancer cells. Originally discovered through phage display technology, this dodecapeptide exhibits high binding affinity and specificity for human neuroblastoma and breast cancer cell lines.[1][2][3][4] Evidence strongly suggests a receptor-mediated uptake mechanism, characterized by competitive binding and temperature-dependent internalization.[1] This technical guide provides a comprehensive overview of the current knowledge regarding the **P160** peptide's interaction with cell surface receptors, including available quantitative data, detailed experimental methodologies, and visualizations of the associated processes. While the specific receptor and downstream signaling pathways remain to be fully elucidated, this document consolidates the foundational research to guide further investigation and application of the **P160** peptide in targeted therapeutics and diagnostics.

Introduction

Peptide-based targeting has emerged as a significant strategy in oncology, offering the potential for enhanced efficacy and reduced off-target toxicity of therapeutic agents. The **P160 peptide** (VPWMEPAYQRFL) is a noteworthy candidate in this field, demonstrating selective binding to cancer cells such as the human neuroblastoma cell line WAC 2 and breast cancer cell lines MDA-MB-435 and MCF-7.[1][3] The interaction is characterized by a receptor-



mediated endocytotic process, making P160 an attractive vector for the intracellular delivery of payloads like radionuclides or chemotherapeutic drugs.[1][4][5] Studies have indicated that the EPAYQR sequence within the peptide may be crucial for its binding activity.[1][2]

Quantitative Data on P160-Receptor Interaction

The following tables summarize the key quantitative findings from in vitro studies on the interaction of P160 with cancer cell lines.

Table 1: Binding Affinity of P160 Peptide

Cell Line	Ligand	Competitor	IC50 Value	Reference
MDA-MB-435	125I-labeled P160	Unlabeled P160	0.6 μmol/L	[4]

Note: The equilibrium dissociation constant (Kd) has not been experimentally determined. The IC50 value is a measure of the concentration of the unlabeled **P160 peptide** required to inhibit 50% of the binding of the radiolabeled **P160 peptide**.

Table 2: Internalization of **P160 Peptide**

Cell Line	Ligand	Internalizati on Percentage	Time	Temperatur e	Reference
Neuroblasto ma WAC 2	125I-labeled P160	~50% of total bound activity	Not Specified	37°C	[1][2]
MDA-MB-435	125I-labeled P160	~40% of total bound activity	Not Specified	37°C	[4]

Note: Internalization is significantly suppressed at 4°C, which is characteristic of an energy-dependent, receptor-mediated process.[1]

Experimental Protocols



While specific, detailed protocols for every experiment conducted with P160 are not publicly available, this section provides comprehensive, generalized methodologies based on the cited literature for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of P160

This protocol outlines the manual synthesis of the **P160 peptide** (VPWMEPAYQRFL) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

- Rink amide resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
- · Cold diethyl ether
- HPLC system for purification

Procedure:

- Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.



- Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-L-Leucine) and coupling reagents (HBTU/HOBt) in DMF. b. Add DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. d. Wash the resin with DMF and DCM.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the P160 sequence (F, R(Pbf), Q(Trt), Y(tBu), A, P, E(OtBu), M, W(Boc), V).
- Cleavage and Deprotection: After the final amino acid is coupled, wash and dry the resin.
 Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase HPLC.
- Verification: Confirm the identity and purity of the synthesized P160 peptide by mass spectrometry and analytical HPLC.

Radiolabeling of P160 with Iodine-125

This protocol describes the radiolabeling of the **P160 peptide** using the Chloramine-T method, targeting the tyrosine residue.

Materials:

- Synthesized P160 peptide
- Sodium iodide (125I)
- Phosphate buffer (pH 7.4)
- Chloramine-T solution
- Sodium metabisulfite solution
- Size-exclusion chromatography column (e.g., Sephadex G-10)

Procedure:



- Dissolve the **P160 peptide** in phosphate buffer.
- Add Na125I to the peptide solution.
- Initiate the iodination reaction by adding Chloramine-T solution. Allow the reaction to proceed for 1-2 minutes at room temperature.
- Quench the reaction by adding sodium metabisulfite solution.
- Separate the 125I-labeled P160 from free 125I and other reactants using a size-exclusion chromatography column.
- Determine the radiochemical purity and specific activity of the final product.

In Vitro Cell Binding and Competition Assay

This protocol details how to assess the specific binding of 125I-P160 to cancer cells and determine the IC50 value.

Materials:

- Target cells (e.g., MDA-MB-435) cultured in appropriate media
- 125I-labeled P160
- Unlabeled P160 peptide
- Binding buffer (e.g., serum-free media with 0.1% BSA)
- Gamma counter

Procedure:

- Cell Plating: Seed the target cells in a multi-well plate and allow them to adhere overnight.
- Competition Setup: a. For total binding, add a fixed concentration of 125I-P160 to the wells.
 b. For non-specific binding, add the same concentration of 125I-P160 along with a large excess (e.g., 1000-fold) of unlabeled P160. c. For the competition curve, add a fixed



concentration of 125I-P160 and increasing concentrations of unlabeled P160 to different wells.

- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1 hour).
- Washing: Remove the incubation medium and wash the cells several times with cold binding buffer to remove unbound peptide.
- Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
- Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the unlabeled P160 concentration. c. Determine the IC50 value from the resulting sigmoidal curve.

Peptide Internalization Assay via Confocal Microscopy

This protocol describes the visualization of P160 internalization using a fluorescently labeled peptide.

Materials:

- Target cells (e.g., MDA-MB-435)
- Fluorescently labeled P160 (e.g., FITC-P160)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Paraformaldehyde (for fixing)
- Mounting medium with a nuclear stain (e.g., DAPI)
- Confocal microscope

Procedure:

• Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

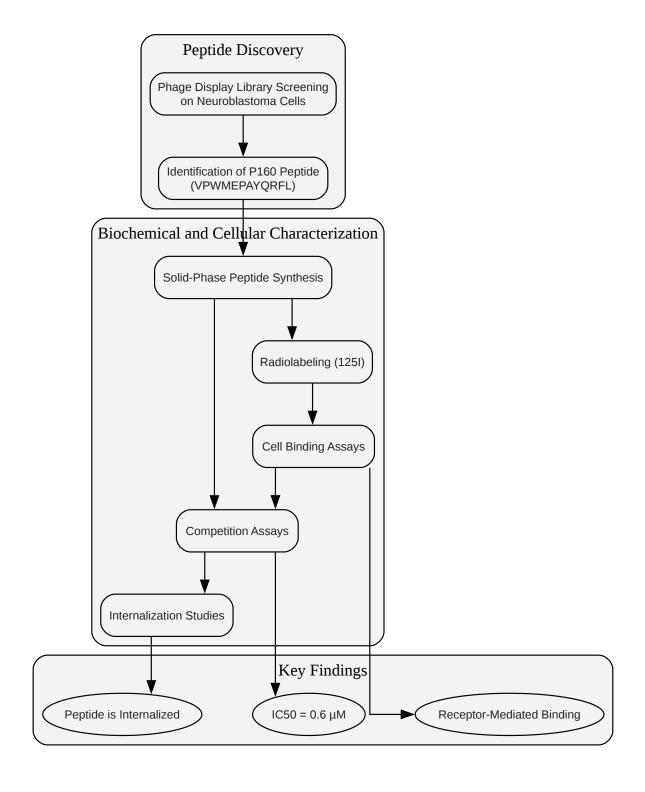


- Incubation: Incubate the cells with FITC-P160 in cell culture medium for a specific time (e.g., 1 hour) at 37°C. For a negative control, perform an incubation at 4°C.
- Washing: Wash the cells with cold PBS to remove unbound peptide.
- Fixation: Fix the cells with paraformaldehyde solution.
- Staining and Mounting: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear stain.
- Imaging: Visualize the cellular localization of FITC-P160 using a confocal microscope. Green fluorescence will indicate the peptide, and blue fluorescence will indicate the nucleus.
 Punctate green fluorescence within the cytoplasm is indicative of endosomal entrapment following internalization.

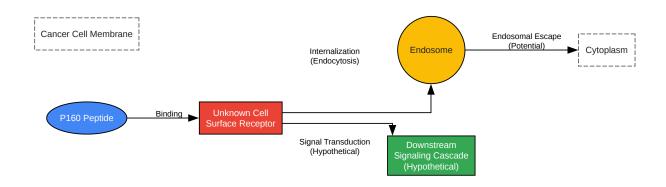
Signaling Pathways and Experimental Workflows

As the specific receptor for P160 and its downstream signaling cascade have not yet been identified, a detailed signaling pathway diagram cannot be provided. However, the following diagrams illustrate the general logical and experimental workflows used in the characterization of the **P160 peptide**.









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- To cite this document: BenchChem. [P160 Peptide: A Technical Guide to its Interaction with Cell Surface Receptors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586047#p160-peptide-s-interaction-with-the-cell-surface-receptors]

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